molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B116429
Key on ui cas rn: 150780-40-8
M. Wt: 265.03 g/mol
InChI Key: ZDNCRDVYCJEJPX-UHFFFAOYSA-N
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Patent
US08697739B2

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.56 mmol), 3-bromo-1,1,1-trifluoropropan-2-one (1.44 mL, 2.65 g, 13.87 mmol) and potassium carbonate (2.4 g, 17.34 mmol) and 15 mL of ethanol was heated in a microwave vial to 120° C. for 30 min. The mixture was concentrated, and the residue was partitioned between DCM and water. The organic phase was concentrated and purified by flash chromatography on silica gel using MBTE/heptane as the eluent. Product was isolated as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[CH2:10][C:11](=O)[C:12]([F:15])([F:14])[F:13].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[C:11]([C:12]([F:15])([F:14])[F:13])[N:8]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
1.44 mL
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel using MBTE/heptane as the eluent
CUSTOM
Type
CUSTOM
Details
Product was isolated as an off-white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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